Ethyl 16-aminohexadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 16-aminohexadecanoate can be synthesized through the esterification of 16-aminohexadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo compounds or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 16-aminohexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its potential as a bioactive lipid.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 16-aminohexadecanoate exerts its effects involves interactions with cellular membranes and specific molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 16-aminohexadecanoate can be compared with other long-chain fatty acid derivatives, such as:
Ethyl 16-hydroxyhexadecanoate: Similar in structure but contains a hydroxyl group instead of an amino group.
Ethyl 16-bromohexadecanoate: Contains a bromine atom, making it more reactive in substitution reactions.
Ethyl 16-oxohexadecanoate: Contains a keto group, leading to different reactivity and applications.
The uniqueness of this compound lies in its amino group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 16-aminohexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAUXIZHAXMLBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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